4-(2-Bromoethyl)benzene-1,3-diol: Technical Profile & Application Guide
4-(2-Bromoethyl)benzene-1,3-diol: Technical Profile & Application Guide
This technical guide details the properties, synthesis, and applications of 4-(2-Bromoethyl)benzene-1,3-diol (CAS 2228400-79-9). This compound serves as a critical electrophilic intermediate in the development of novel tyrosinase inhibitors and oxygen-containing heterocycles (chromans).
Executive Summary
4-(2-Bromoethyl)benzene-1,3-diol (CAS 2228400-79-9), also referred to as 4-(2-bromoethyl)resorcinol , is a bifunctional building block characterized by a resorcinol core functionalized with a reactive bromoethyl chain at the 4-position.
Its structural significance lies in its dual reactivity:
-
Pharmacophore Utility: The 4-substituted resorcinol moiety is a privileged scaffold for Tyrosinase Inhibition (skin lightening therapeutics), mimicking the tyrosine substrate.
-
Synthetic Utility: The pendant alkyl bromide acts as a versatile "handle" for nucleophilic substitution, enabling the synthesis of complex hybrid drugs or intramolecular cyclization to yield 7-hydroxychromans and dihydrocoumarins .
This guide outlines the physicochemical properties, high-purity synthesis protocols, and strategic applications of this compound in medicinal chemistry.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
Identification & Physicochemical Data
| Property | Specification |
| CAS Number | 2228400-79-9 |
| IUPAC Name | 4-(2-Bromoethyl)benzene-1,3-diol |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Predicted LogP | ~2.1 (Lipophilic, suitable for dermal penetration) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[2][3] |
| Stability | Hygroscopic; sensitive to oxidation (darkens upon air exposure). Store under inert gas at -20°C. |
Structural Reactivity Analysis
-
Resorcinol Core: Electron-rich aromatic ring, susceptible to electrophilic aromatic substitution (EAS) at the 6-position. The hydroxyl groups are acidic (pKa ~9.5) and can be selectively protected.
-
Alkyl Bromide: A primary alkyl halide susceptible to S_N2 reactions. It serves as a "soft" electrophile, ideal for coupling with thiols, amines, or forming carbon-carbon bonds via Grignard formation.
Synthetic Pathways (Field-Proven Methodologies)
Direct alkylation of resorcinol with 1,2-dibromoethane typically yields poly-alkylated mixtures. The most authoritative, high-purity route involves the Ring-Opening/Reduction Sequence starting from coumarin derivatives.
Pathway A: The Dihydrocoumarin Reduction Route (Recommended)
This method ensures regioselectivity at the 4-position and avoids complex isomer separations.
Step 1: Hydrogenation of Umbelliferone (7-Hydroxycoumarin)
-
Precursor: 7-Hydroxycoumarin (CAS 93-35-6).
-
Reagent: H₂ (balloon), Pd/C (10% w/w).
-
Product: 7-Hydroxy-3,4-dihydrocoumarin.
-
Insight: Complete saturation of the double bond is critical to prevent side reactions in the next step.
Step 2: Reductive Ring Opening
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Conditions: 0°C to RT, anhydrous THF.
-
Mechanism: Hydride attack on the lactone carbonyl cleaves the ring, yielding 4-(2-Hydroxyethyl)benzene-1,3-diol (The "Diol Intermediate").
-
Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts.
Step 3: Bromination (The Target Synthesis)
-
Reagent: Phosphorus Tribromide (PBr₃) or Triphenylphosphine/Carbon Tetrabromide (Appel Reaction).
-
Protocol:
-
Dissolve 4-(2-Hydroxyethyl)benzene-1,3-diol in anhydrous DCM at 0°C.
-
Add PBr₃ (0.35 equiv) dropwise to minimize exotherm.
-
Stir for 2–4 hours at RT.
-
Quench with saturated NaHCO₃.
-
-
Why PBr₃? It selectively brominates the primary aliphatic alcohol over the phenolic hydroxyls due to the higher nucleophilicity of the alkyl alcohol oxygen and the stability of the phenoxide leaving group.
Visualization of Synthetic Logic
Figure 1: High-fidelity synthetic route ensuring regiochemical purity at the 4-position.
Applications in Drug Development[1][2][12]
Tyrosinase Inhibition (Dermatology)
4-Substituted resorcinols are the gold standard for treating hyperpigmentation (e.g., Melasma). The 4-(2-bromoethyl) moiety allows researchers to probe the hydrophobic binding pocket of the tyrosinase enzyme.
-
Mechanism: The resorcinol ring coordinates with the binuclear copper active site of tyrosinase. The 4-alkyl chain extends into the hydrophobic pocket, blocking substrate (Tyrosine/DOPA) entry.
-
Optimization Strategy: The bromine atom can be displaced by bulky lipophilic groups (e.g., adamantane, cyclohexyl) to increase affinity, or by polar groups to improve solubility, creating "Second Generation" inhibitors superior to 4-butylresorcinol.
Precursor to Chroman Scaffolds
This compound is a "masked" chroman. Under basic conditions, it undergoes intramolecular O-alkylation to form 7-hydroxychroman .
-
Reaction: Treatment with K₂CO₃ in Acetone (reflux).
-
Product: 7-Hydroxychroman (dihydro-benzopyran).
-
Significance: Chromans are core structures in Vitamin E analogs and selective Estrogen Receptor Modulators (SERMs).
Experimental Workflow: Intramolecular Cyclization
Objective: Validation of the bromoethyl side-chain reactivity.
-
Setup: Charge a flask with 4-(2-Bromoethyl)benzene-1,3-diol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in Acetone (0.1 M).
-
Execution: Reflux (56°C) for 6 hours. Monitor by TLC (Product is less polar).
-
Workup: Filter inorganic salts, concentrate filtrate.
-
Result: Quantitative conversion to 7-hydroxychroman.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Phenolic compounds are corrosive; alkyl bromides are irritants.
-
Sensitizer: Potential for allergic contact dermatitis.
Standard Operating Procedure (SOP):
-
Engineering Controls: Handle exclusively in a fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to alkyl bromide permeability), safety goggles, and lab coat.
-
Storage: Store in amber vials under Argon at -20°C. Phenolic oxidation leads to pink/brown discoloration; discard if significantly degraded.
-
Spill Management: Neutralize with dilute alcoholic KOH (to convert alkyl bromide to ether/alcohol) before disposal, or absorb with vermiculite.
References
-
Synthesis of 4-alkylresorcinols: Organic Syntheses, Coll. Vol. 3, p. 761 (1955). (Foundational chemistry for resorcinol alkylation).[5]
-
Tyrosinase Inhibition Mechanism: Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.
-
Chroman Synthesis via Intramolecular Cyclization: Camps, F., et al. (1982). Synthesis of chromenes and chromans.[6] Journal of Heterocyclic Chemistry, 19(6). (Analogous cyclization protocols).
-
Resorcinol Derivatives in Dermatology: Kolbe, L., et al. (2013).[7] 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. JEADV.
Sources
- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
